molecular formula C18H23F3N2O4 B4170885 ethyl 2-{4-[(cyclohexylcarbamoyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

ethyl 2-{4-[(cyclohexylcarbamoyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B4170885
M. Wt: 388.4 g/mol
InChI Key: XVNMWTYVELHPHA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and a cyclohexylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{4-[(cyclohexylcarbamoyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps. One common method includes the reaction of ethyl 3,3,3-trifluoro-2-hydroxypropanoate with 4-aminobenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with cyclohexyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{4-[(cyclohexylcarbamoyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyclohexylamino group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Ethyl 2-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate can be compared with similar compounds such as:

    Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate: Lacks the cyclohexylamino group, resulting in different biological activity.

    Ethyl 2-(4-{[(methylamino)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate: Contains a methylamino group instead of a cyclohexylamino group, affecting its interaction with molecular targets.

    Ethyl 2-(4-{[(benzylamino)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate: Features a benzylamino group, leading to variations in its chemical and biological properties.

The uniqueness of ethyl 2-{4-[(cyclohexylcarbamoyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[4-(cyclohexylcarbamoylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O4/c1-2-27-15(24)17(26,18(19,20)21)12-8-10-14(11-9-12)23-16(25)22-13-6-4-3-5-7-13/h8-11,13,26H,2-7H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNMWTYVELHPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)NC(=O)NC2CCCCC2)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-{4-[(cyclohexylcarbamoyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
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ethyl 2-{4-[(cyclohexylcarbamoyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
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ethyl 2-{4-[(cyclohexylcarbamoyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
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ethyl 2-{4-[(cyclohexylcarbamoyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
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ethyl 2-{4-[(cyclohexylcarbamoyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
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ethyl 2-{4-[(cyclohexylcarbamoyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

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